4-(2-((1-(3,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)amino)ethyl)benzenesulfonamide
Description
This compound features a pyrrolidin-2,5-dione (succinimide) core substituted with a 3,4-dichlorophenyl group at the 1-position. A benzenesulfonamide moiety is linked via a two-carbon ethylamino spacer to the 3-position of the pyrrolidinone ring.
Properties
IUPAC Name |
4-[2-[[1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O4S/c19-14-6-3-12(9-15(14)20)23-17(24)10-16(18(23)25)22-8-7-11-1-4-13(5-2-11)28(21,26)27/h1-6,9,16,22H,7-8,10H2,(H2,21,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHVQHACHWPNAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=C(C=C2)Cl)Cl)NCCC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2-((1-(3,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)amino)ethyl)benzenesulfonamide, a compound with notable structural complexity, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on cardiovascular effects and interactions at the molecular level.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Core Structure : The sulfonamide group is essential for its biological activity.
- Dichlorophenyl Moiety : This part of the molecule may contribute to its interaction with biological targets.
- Dioxopyrrolidine Ring : Known for its role in various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C16H17Cl2N3O3 |
| Molecular Weight | 370.23 g/mol |
| CAS Number | 331966-38-2 |
Cardiovascular Effects
Recent studies have investigated the cardiovascular effects of related sulfonamide derivatives. For instance, a study on a benzene sulfonamide derivative demonstrated significant alterations in perfusion pressure and coronary resistance in an isolated rat heart model. The results indicated that these compounds could effectively decrease perfusion pressure and coronary resistance, suggesting a potential therapeutic role in managing cardiovascular conditions .
Key Findings :
- Perfusion Pressure : The compound exhibited a dose-dependent reduction in perfusion pressure.
- Coronary Resistance : Similar trends were observed in coronary resistance measurements.
Molecular Interactions
Theoretical docking studies suggest that the compound interacts with calcium channels, which are crucial for cardiac function. Specifically, it may bind to amino acid residues such as Glu 614 and Ala 320 on the calcium channel protein (6jp5), influencing vascular tone and cardiac output .
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating the compound's therapeutic potential. Theoretical assessments using various models (e.g., ADME/PK) indicate favorable absorption and distribution characteristics. Notably, permeability studies suggest that the compound can efficiently cross cellular membranes, which is critical for its efficacy in vivo .
Case Studies
Several case studies have highlighted the biological activity of similar sulfonamide compounds:
- Study on Perfusion Dynamics : A study demonstrated that 4-(2-aminoethyl)benzenesulfonamide reduced perfusion pressure significantly compared to controls, indicating its potential as a vasodilator .
- Antibacterial Activity : Related compounds have shown promising antibacterial properties against various pathogens, underscoring the versatility of the sulfonamide class .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-(2-((1-(3,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)amino)ethyl)benzenesulfonamide exhibit promising anticancer properties. Studies have shown that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that derivatives of this compound effectively inhibited the proliferation of various cancer cell lines through modulation of signaling pathways involved in cell survival and apoptosis .
Anticonvulsant Effects
The compound has also been investigated for its anticonvulsant properties. In animal models, it has been shown to significantly reduce seizure activity. The mechanism appears to involve the modulation of sodium channels, which are critical in the propagation of electrical signals in neurons. Compounds with structural similarities have been noted for their ability to promote slow inactivation of sodium channels, thereby stabilizing neuronal excitability .
Neuroprotective Properties
There is emerging evidence that this compound may offer neuroprotective effects against neurodegenerative diseases. In vitro studies have indicated that it can protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents. This suggests its potential use in treating conditions such as Alzheimer's disease and Parkinson's disease .
Case Study 1: Anticancer Research
A comprehensive study evaluated the anticancer effects of a series of compounds related to 4-(2-((1-(3,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)amino)ethyl)benzenesulfonamide on various cancer cell lines including breast and lung cancer cells. The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis through caspase activation .
Case Study 2: Anticonvulsant Activity
In a preclinical trial involving rodent models, the compound demonstrated significant anticonvulsant activity comparable to established antiseizure medications. The protective index (the ratio of toxic dose to effective dose) was found to be favorable, suggesting a promising safety profile for further development .
Comparison with Similar Compounds
Structural Analogues and Target Selectivity
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Dichlorophenyl Motif : The 3,4-dichlorophenyl group is a common feature in NK receptor antagonists (e.g., SR140333, SR48968), enhancing hydrophobic interactions and receptor affinity . This suggests the target compound may similarly target NK1 or NK2 receptors.
- Sulfonamide Group : The benzenesulfonamide moiety is shared with the patent compound in , which targets kinase enzymes. Sulfonamides often improve solubility and metabolic stability compared to carboxamides .
- Pyrrolidinone vs. This may influence selectivity between NK receptor subtypes.
Pharmacokinetic and Physicochemical Properties
Table 2: Predicted Properties Based on Structural Features
| Property | Target Compound | SR140333 | Example 53 (Patent) |
|---|---|---|---|
| Molecular Weight (Da) | ~480 (calculated) | 649.6 | 589.1 |
| LogP (Predicted) | ~3.5 (moderate lipophilicity) | 6.2 (highly lipophilic) | 3.8 (moderate) |
| Solubility | Likely moderate (sulfonamide) | Low (piperidine, lipophilic groups) | High (sulfonamide, polar groups) |
| Metabolic Stability | Expected high (rigid core) | Moderate (flexible chain) | High (fluorine substituents) |
Insights :
- The target compound’s sulfonamide group may enhance aqueous solubility compared to SR140333’s acetylated piperidine structure.
- Fluorine atoms in the patent compound (Example 53) improve metabolic stability, a feature absent in the target compound, which may rely on its dichlorophenyl group for similar effects .
Functional and Mechanistic Differences
- Receptor Specificity: SR140333 and SR48968 exhibit nanomolar affinity for NK1 and NK2 receptors, respectively, due to their dichlorophenyl and benzamide groups . The target compound’s pyrrolidinone core could shift selectivity toward TRPV1 channels, which are modulated by related succinimide derivatives (e.g., SB366791 in ) .
- Synthetic Accessibility: The patent compound (Example 53) employs Suzuki-Miyaura coupling for pyrazolopyrimidine synthesis, whereas the target compound’s synthesis likely involves nucleophilic substitution at the pyrrolidinone ring, as seen in similar succinimide-based molecules .
Preparation Methods
Acetylation of β-Phenethylamine
Chlorosulfonation
Amination with Ammonia
Hydrolysis
Purification
-
Solvent : Ethanol/water or methanol (1:3–1:5.5 ratio).
-
Method : Recrystallization at 10°C, centrifugation.
Coupling of Pyrrolidine-Dione and Sulfonamide
The final step involves amide bond formation between the pyrrolidine-dione carboxylic acid and the aminoethyl sulfonamide.
Activation of Carboxylic Acid
Amine Coupling
-
Reactants : Activated ester + 4-(2-Aminoethyl)benzenesulfonamide.
-
Conditions : Reflux in THF or dichloromethane, 6–12 hrs.
Optimization and Challenges
Reaction Efficiency
| Parameter | Impact on Yield | Optimized Range |
|---|---|---|
| Solvent | Polar aprotic (DMF, THF) preferred | DMF (high boiling point) |
| Temperature | 60–75°C for chlorosulfonation | 70°C (maximizes conversion) |
| Purification | Ethanol/water ratios (1:3–1:5.5) | 1:5.5 (high purity) |
By-Product Management
-
Wastewater reduction : Sodium hydroxide recovery during hydrolysis.
-
Recyclable solvents : Dichloromethane or chloroform in chlorosulfonation.
Alternative Routes
Direct Sulfonation
Q & A
Q. How can the synthesis of 4-(2-((1-(3,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)amino)ethyl)benzenesulfonamide be optimized for higher yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with intermediates like 3,4-dichlorophenyl derivatives and pyrrolidine-2,5-dione. Key steps include:
- Temperature Control : Maintain precise reaction temperatures (e.g., 60–80°C for cyclization steps) to avoid decomposition .
- Solvent Selection : Use polar aprotic solvents (e.g., dimethylformamide) to enhance reactivity and solubility of intermediates .
- Catalyst Optimization : Employ catalysts like triethylamine for nucleophilic substitutions to improve reaction efficiency .
- Purification : Utilize column chromatography or recrystallization to isolate the final product, with HPLC (C18 columns, acetonitrile/water mobile phase) to verify purity ≥95% .
Q. What characterization techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR (400–600 MHz, DMSO-) to confirm substituent positions and stereochemistry .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., sulfonamide S=O stretch at 1150–1300 cm, pyrrolidinone C=O at 1680–1750 cm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to validate the molecular ion peak (e.g., m/z 480.2 for [M+H]) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the structure-activity relationship (SAR) of this compound for antimicrobial applications?
- Methodological Answer :
- In Vitro Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values) .
- SAR Variables : Synthesize derivatives with modified substituents (e.g., halogens, methyl groups) on the dichlorophenyl or benzenesulfonamide moieties to assess impact on activity .
- Control Experiments : Compare with standard antibiotics (e.g., ciprofloxacin) and include vehicle-only controls to rule out solvent interference .
Q. How should conflicting data on biological activity (e.g., antitumor vs. cytotoxicity) be resolved?
- Methodological Answer :
- Standardize Assay Conditions : Ensure consistent cell lines (e.g., MCF-7 for breast cancer), passage numbers, and incubation times .
- Dose-Response Analysis : Use IC curves (0.1–100 µM) to differentiate cytotoxic effects from selective antitumor activity .
- Meta-Analysis : Cross-reference results with PubChem BioAssay data (e.g., AID 1259401) to identify trends or outliers .
Q. What computational methods are effective for predicting this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to enzymes like carbonic anhydrase (PDB ID 3LXE). Validate with binding energy scores (ΔG ≤ -8 kcal/mol) .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites for nucleophilic attacks .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of protein-ligand complexes .
Q. How can researchers analyze and mitigate side reactions during synthesis?
- Methodological Answer :
- By-Product Identification : Use LC-MS to detect impurities (e.g., unreacted intermediates or oxidation by-products) .
- Reaction Monitoring : Employ TLC (silica gel, ethyl acetate/hexane) at 30-minute intervals to track progress .
- Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of benzenesulfonyl chloride) and inert atmosphere (N) to suppress oxidation .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
